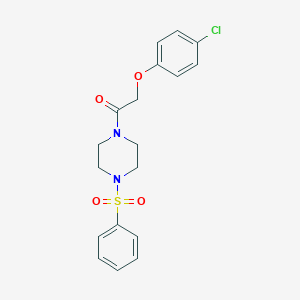![molecular formula C18H32N2 B247698 1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane](/img/structure/B247698.png)
1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States. However, AH-7921 also has potential applications in scientific research, particularly in the study of pain management.
作用機序
1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane acts as an agonist at the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of neurotransmitter release and the modulation of ion channels.
Biochemical and physiological effects:
This compound has been shown to produce analgesia in animal models of pain. It also has sedative and respiratory depressant effects, similar to other opioids. However, it has been found to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.
実験室実験の利点と制限
1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane has potential advantages for use in lab experiments due to its opioid-like effects and low potential for abuse and dependence. However, its complex synthesis method and limited availability may make it difficult to obtain for research purposes.
将来の方向性
There are several potential future directions for research involving 1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane. One area of interest is the development of new pain medications based on its opioid-like effects. Another potential direction is the study of its effects on mood and emotions, given its affinity for the delta-opioid receptor. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
合成法
1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane can be synthesized through a multistep process starting with the reaction of 2-cyclohexenone with hydroxylamine to form a hydroxamic acid. This is followed by a series of reactions involving reduction, acylation, and cyclization to produce the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.
科学的研究の応用
1-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)azepane has potential applications in the study of pain management due to its opioid-like effects. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in the modulation of pain. This makes it a potential candidate for the development of new pain medications.
特性
分子式 |
C18H32N2 |
|---|---|
分子量 |
276.5 g/mol |
IUPAC名 |
1-[1-(3-bicyclo[2.2.1]heptanyl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H32N2/c1-2-4-10-19(9-3-1)17-7-11-20(12-8-17)18-14-15-5-6-16(18)13-15/h15-18H,1-14H2 |
InChIキー |
XCZBNZIWHQGJOM-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CC4CCC3C4 |
正規SMILES |
C1CCCN(CC1)C2CCN(CC2)C3CC4CCC3C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[(4-Methylphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247631.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-Benzoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247637.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-(4-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247648.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247649.png)
![1-[4-(4-Methoxy-benzoyl)-piperazin-1-yl]-2-(4-methoxy-phenoxy)-ethanone](/img/structure/B247653.png)
